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Introduction
Saffron, derived from the dried stigmas of Crocus sativus L., is the world's most expensive

spice by weight. Its high market value makes it a target for adulteration and fraud. Therefore,

robust analytical methods are crucial to ensure its quality and authenticity. This application note

provides a detailed protocol for the spectrophotometric analysis of saffron powder, a widely

used and internationally recognized method for quality control.

The quality of saffron is primarily determined by the concentration of three key chemical

compounds: crocin, picrocrocin, and safranal. Crocin is responsible for saffron's characteristic

deep red color, picrocrocin contributes to its bitter taste, and safranal is the primary component

of its aroma.[1][2][3][4][5] Ultraviolet-Visible (UV-Vis) spectrophotometry is a reliable and

efficient technique for quantifying these compounds by measuring the absorbance of a saffron

solution at specific wavelengths.[1][3][6][7]

This method is standardized by the International Organization for Standardization (ISO) under

the ISO 3632 standard, which provides a framework for classifying saffron into different quality

categories.[1][6][8][9][10]

Principle
The spectrophotometric method is based on the Beer-Lambert law, which states that the

absorbance of a solution is directly proportional to the concentration of the analyte and the path

length of the light passing through the solution. By measuring the absorbance of an aqueous
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extract of saffron powder at the maximum absorption wavelengths for crocin (around 440 nm),

picrocrocin (around 257 nm), and safranal (around 330 nm), the coloring power, bitterness, and

aroma can be determined, respectively.[3][6][9][11]

Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric analysis of

saffron powder quality.
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Caption: Experimental workflow for saffron quality analysis.
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Protocols
Sample Preparation

Crushing and Sieving: If starting with saffron filaments, crush them using a mortar and pestle

until the powder can pass through a 500 µm pore size mesh sieve.[1] For saffron powder,
ensure it is fine and homogenous.

Weighing: Accurately weigh approximately 500 mg of the prepared saffron powder into a

1000 mL volumetric flask.[12]

Dissolution: Add approximately 900 mL of distilled water to the volumetric flask.

Extraction: Stir the solution with a magnetic stirrer for 1 hour, ensuring the flask is protected

from light (e.g., by wrapping it in aluminum foil).[1][12]

Final Volume: After stirring, bring the solution to the 1000 mL mark with distilled water and

mix thoroughly.

Spectrophotometric Measurement
Filtration: Filter a portion of the saffron solution through a cellulose acetate filter with a pore

size of 0.45 µm to obtain a clear solution.[12]

Dilution: Transfer 20 mL of the clear filtrate into a 200 mL volumetric flask and dilute to the

mark with distilled water.[12] This creates a 1:10 dilution of the initial extract.

Spectrophotometer Setup:

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the wavelength range to scan from 200 nm to 700 nm.

Use a 10 mm quartz cuvette for all measurements.

Use distilled water as the blank to zero the instrument.[1]

Absorbance Measurement:
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Rinse the cuvette with the diluted saffron extract, then fill it.

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

Specifically, record the absorbance values at the maximum peaks around 440 nm (for

crocin), 257 nm (for picrocrocin), and 330 nm (for safranal).[9][12]

Determination of Moisture and Volatile Matter
For accurate calculations on a dry matter basis, the moisture and volatile content of the saffron
powder must be determined.

Weighing: Accurately weigh approximately 2.5 g of the saffron sample into a pre-weighed

dish.[1]

Drying: Place the dish in an oven maintained at 103 ± 2 °C for 16 hours.[1][12]

Cooling and Re-weighing: After drying, cool the sample in a desiccator to room temperature

and re-weigh it.

Calculation: The moisture and volatile matter content (wMV) is calculated as a percentage of

the initial sample weight.

Data Presentation and Calculations
The quality of saffron is expressed in terms of its coloring power (E1%1cm at 440 nm),

bitterness (E1%1cm at 257 nm), and aroma (E1%1cm at 330 nm) on a dry matter basis.

The specific absorbance (E1%1cm) is calculated using the following formula:

E1%1cm = (D × 10000) / (m × (100 - H))

Where:

D is the absorbance at the specific wavelength (440 nm, 257 nm, or 330 nm).

m is the mass of the saffron sample in grams.

H is the moisture and volatile matter content of the sample as a percentage.[11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://canadacerts.ca/standard/iso-3632-saffron-quality-certification/
https://agrifoodscience.com/index.php/TURJAF/article/view/7615/3726
https://www.benchchem.com/product/b576308?utm_src=pdf-body
https://www.benchchem.com/product/b576308?utm_src=pdf-body
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_saffron_uv_vis_cary_5994_8611en_agilent_92d74b2cbd.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_saffron_uv_vis_cary_5994_8611en_agilent_92d74b2cbd.pdf
https://agrifoodscience.com/index.php/TURJAF/article/view/7615/3726
https://www.rsc.org/suppdata/c5/ay/c5ay01986a/c5ay01986a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Saffron Quality Classification (ISO 3632)
The calculated specific absorbance values are used to classify the saffron into one of four

categories according to the ISO 3632 standard.

Category
Coloring Power
(E1%1cm at 440
nm)

Bitterness
(E1%1cm at 257
nm)

Aroma (E1%1cm at
330 nm)

I (Extra Class) > 200 > 70 20 - 50

II 170 - 200 > 55 20 - 50

III 120 - 170 > 40 20 - 50

IV 80 - 120 > 30 20 - 50

Table based on data from ISO 3632 standards.[1][11]

Signaling Pathway and Logical Relationships
The following diagram illustrates the relationship between the key chemical components of

saffron and their corresponding quality attributes as measured by spectrophotometry.

Key Chemical Compounds

Quality Attributes

Spectrophotometric Measurement

Crocin

Color

Picrocrocin

Bitterness

Safranal

Aroma

Absorbance at ~440 nm Absorbance at ~257 nm Absorbance at ~330 nm
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Caption: Saffron compounds and their spectrophotometric analysis.

Conclusion
Spectrophotometric analysis based on the ISO 3632 standard is a fundamental and reliable

method for the quality assessment of saffron powder. It provides a quantitative measure of the

key compounds responsible for saffron's color, taste, and aroma, enabling accurate

classification and helping to prevent food fraud. This application note provides a

comprehensive protocol for researchers, scientists, and drug development professionals to

implement this essential quality control procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lcms.cz [lcms.cz]

2. nature4science.com [nature4science.com]

3. wasatchphotonics.com [wasatchphotonics.com]

4. Evaluation of storage time effect on saffron chemical profile using gas chromatography
and spectrophotometry techniques coupled with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

5. An overview of analytical methods employed for quality assessment of Crocus sativus
(saffron) - PMC [pmc.ncbi.nlm.nih.gov]

6. wasatchphotonics.com [wasatchphotonics.com]

7. contractlaboratory.com [contractlaboratory.com]

8. Use Of ISO 3632 To Measure Saffron Quality - The Official Website Of Sunland
[sunlandsaffron.com]

9. canadacerts.ca [canadacerts.ca]

10. zafferanoemiliano.com [zafferanoemiliano.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b576308?utm_src=pdf-body-img
https://www.benchchem.com/product/b576308?utm_src=pdf-body
https://www.benchchem.com/product/b576308?utm_src=pdf-custom-synthesis
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_saffron_uv_vis_cary_5994_8611en_agilent_92d74b2cbd.pdf
https://www.nature4science.com/zaffronel/Evaluation-of-ISO-method-of-Saffron-qualification.pdf
https://wasatchphotonics.com/wp-content/uploads/WP-AN_Saffron-Quality_14May19.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5876203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5876203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10740065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10740065/
https://wasatchphotonics.com/wp-content/uploads/WP-AN_Saffron-Quality_v1.2.pdf
https://contractlaboratory.com/saffron-testing-ensuring-the-quality-of-flavor-scent-and-color/
https://sunlandsaffron.com/use-of-iso-3632-to-measure-saffron-quality/
https://sunlandsaffron.com/use-of-iso-3632-to-measure-saffron-quality/
https://canadacerts.ca/standard/iso-3632-saffron-quality-certification/
https://www.zafferanoemiliano.com/en/testing-the-quality-of-saffron/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. rsc.org [rsc.org]

12. View of Quantitative Estimation of Saffron Components by Using HPLC an Approach for
The Determination of Saffron Quality [agrifoodscience.com]

To cite this document: BenchChem. [Application Note: Spectrophotometric Analysis of
Saffron Powder Quality]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b576308#spectrophotometric-analysis-of-saffron-
powder-quality]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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